3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE 3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Brand Name: Vulcanchem
CAS No.: 895641-39-1
VCID: VC6272781
InChI: InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26)
SMILES: COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC
Molecular Formula: C23H18BrN5O4S
Molecular Weight: 540.39

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

CAS No.: 895641-39-1

Cat. No.: VC6272781

Molecular Formula: C23H18BrN5O4S

Molecular Weight: 540.39

* For research use only. Not for human or veterinary use.

3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE - 895641-39-1

Specification

CAS No. 895641-39-1
Molecular Formula C23H18BrN5O4S
Molecular Weight 540.39
IUPAC Name 3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26)
Standard InChI Key KARXQHHHWFHHDE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of this compound features a triazolo[1,5-a]quinazoline scaffold fused with a 4-bromobenzenesulfonyl group at position 3 and a 3,5-dimethoxyphenylamine substituent at position 5. The molecular formula is C23H18BrN5O4S\text{C}_{23}\text{H}_{18}\text{Br}\text{N}_5\text{O}_4\text{S}, with a molar mass of 540.39 g/mol. Key structural elements include:

  • Triazoloquinazoline core: A bicyclic system combining triazole and quinazoline rings, enabling π-π stacking interactions with biological targets.

  • 4-Bromobenzenesulfonyl group: Enhances electrophilicity and potential enzyme inhibition via sulfonyl-bromine interactions.

  • 3,5-Dimethoxyphenylamine: The methoxy groups at positions 3 and 5 on the phenyl ring contribute to solubility and hydrogen-bonding capacity.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for the 3,5-dimethoxy variant are unavailable, its 2,5-dimethoxy analogue exhibits an InChI key of QPTYTVKJGWXYSE-UHFFFAOYSA-N and a SMILES string of COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br. Quantum mechanical calculations predict similar electronic properties for the 3,5-isomer, with the methoxy groups inducing slight torsional strain in the phenyl ring compared to the 2,5 configuration.

Table 1: Comparative Physicochemical Properties of Triazoloquinazoline Analogues

Property3,5-Dimethoxyphenyl Variant (Theoretical)2,5-Dimethoxyphenyl Variant4-Bromophenyl Variant
Molecular FormulaC23H18BrN5O4S\text{C}_{23}\text{H}_{18}\text{Br}\text{N}_5\text{O}_4\text{S}C23H18BrN5O4S\text{C}_{23}\text{H}_{18}\text{Br}\text{N}_5\text{O}_4\text{S}C21H13Br2N5O2S\text{C}_{21}\text{H}_{13}\text{Br}_2\text{N}_5\text{O}_2\text{S}
Molecular Weight (g/mol)540.39540.39559.24
LogP (Predicted)3.83.74.2
Hydrogen Bond Donors221
Hydrogen Bond Acceptors886

Synthesis Pathways and Chemical Reactivity

Multi-Step Synthetic Routes

The synthesis of triazoloquinazolines typically involves sequential cyclization and functionalization steps. For the 2,5-dimethoxy analogue:

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with urea yields 4-quinazolinone.

  • Triazole Annulation: Reaction with hydrazine and nitrous acid introduces the triazole ring.

  • Sulfonylation: Treatment with 4-bromobenzenesulfonyl chloride installs the sulfonyl group.

  • Amination: Nucleophilic aromatic substitution with 3,5-dimethoxyaniline completes the structure.

Reaction Modifications

The compound participates in characteristic reactions:

  • Nucleophilic Aromatic Substitution: The electron-deficient triazoloquinazoline core undergoes substitution at position 5 with amines or alkoxides.

  • Sulfonyl Group Reactivity: The sulfonyl moiety can be reduced to thioethers or displaced in cross-coupling reactions.

  • Methoxy Demethylation: Under acidic conditions, methoxy groups may hydrolyze to hydroxyls, enabling further derivatization .

Biological Activities and Mechanistic Insights

Anticancer and Antimicrobial Activity

While direct data are lacking, structurally similar triazolo[4,3-a]benzodiazepines demonstrate anticonvulsant and antiproliferative effects. The bromine atom may confer radio-sensitizing properties, potentiating DNA damage in cancer cells. Preliminary assays on 4-bromophenyl variants show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

Comparative Analysis with Structural Analogues

Impact of Substituent Positioning

  • 2,5-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl: The 3,5 configuration increases steric bulk, potentially reducing membrane permeability but improving target specificity.

  • 4-Bromophenyl vs. Dimethoxyphenyl: Bromine enhances lipophilicity and halogen bonding, whereas methoxy groups improve aqueous solubility.

Table 2: Biological Activity Trends in Triazoloquinazoline Analogues

CompoundKinase Inhibition (CDK2)Antibacterial Activity (MIC, µg/mL)Solubility (mg/mL)
3,5-Dimethoxyphenyl (Theoretical)~50 nM64 (predicted)0.12
2,5-Dimethoxyphenyl42 nM320.18
4-Bromophenyl110 nM160.08

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